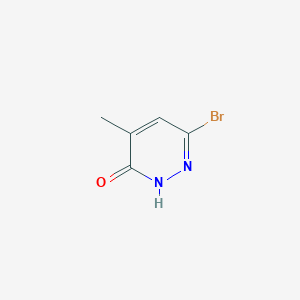

6-Bromo-4-methylpyridazin-3(2H)-one

Description

Significance of Pyridazinone Heterocycles as Versatile Scaffolds in Organic and Medicinal Chemistry Research

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in both organic and medicinal chemistry. scispace.comnih.gov Their six-membered ring structure, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of a wide range of biologically active molecules. nih.gov The inherent chemical features of the pyridazinone core allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological and agrochemical applications. scispace.comeurekaselect.com

In the realm of medicinal chemistry, pyridazinone-based compounds have demonstrated a remarkable array of therapeutic potentials. They have been investigated for their efficacy as:

Anticancer agents: Certain pyridazinone derivatives have shown promise in cancer therapy by inhibiting various enzymes crucial for tumor growth and proliferation, such as PARP, DHFR, and various kinases. tandfonline.comnih.gov

Cardiovascular drugs: A number of pyridazinone derivatives are utilized as vasodilators in the treatment of cardiovascular diseases. tandfonline.comnih.gov

Anti-inflammatory and analgesic agents: The pyridazinone moiety is a key component in molecules designed to combat inflammation and pain. scispace.com

Antimicrobial agents: Research has highlighted the potential of pyridazinone derivatives as antibacterial and antifungal agents. scispace.comnih.gov

Antiviral compounds: The therapeutic journey of pyridazinones includes their evaluation against various viral infections. nih.gov

Beyond medicine, pyridazinone derivatives have also found applications in agriculture as herbicides and insecticides. scispace.com The continued exploration of this heterocyclic system underscores its importance and potential for future discoveries in various scientific fields. nih.gov

Overview of the Pyridazin-3(2H)-one Core Structure and Its Inherent Chemical Reactivity

The foundational structure of the compounds under discussion is pyridazin-3(2H)-one. This is a six-membered aromatic ring system composed of four carbon atoms and two adjacent nitrogen atoms, with a ketone group at the 3-position. scispace.com The presence of both amide and vinylogous amide functionalities within the ring system imparts a unique chemical reactivity.

The core structure can be represented by the chemical formula C4H4N2O. nih.gov The molecule exhibits tautomerism, existing in equilibrium between the pyridazin-3(2H)-one and pyridazin-3-ol forms. This property, along with the presence of multiple reaction sites, allows for a variety of chemical modifications. Key reactive sites include the nitrogen atoms, the carbonyl group, and the carbon atoms of the ring, which can undergo substitution reactions. For instance, dehydrogenation of dihydropyridazinones can be achieved using bromine in acetic acid to yield the corresponding aromatic pyridazinone. researchgate.net

The planarity of the pyridazinone scaffold is believed to contribute to its biological activity, potentially allowing for better interaction with the active sites of enzymes and receptors. nih.gov The electronic properties of the ring, influenced by the nitrogen and oxygen atoms, also play a crucial role in its molecular interactions. nih.gov

Research Context of Substituted Pyridazinones, with Specific Focus on Halogenated and Methylated Analogues

The strategic placement of substituents on the pyridazinone core is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. Among the various possible modifications, halogenation and methylation have proven to be particularly significant.

Halogenated Pyridazinones: The introduction of halogen atoms, such as bromine or chlorine, can significantly influence a molecule's properties. Halogens can alter the electronic distribution within the ring, enhance binding affinity to biological targets through halogen bonding, and improve metabolic stability. For example, studies on pyridazinone-based derivatives have shown that halogen substitution at various positions can be well-tolerated and can lead to optimal activity against bacterial strains like S. aureus. nih.gov The synthesis of halogenated pyridazinones is a common practice in the development of new therapeutic agents. nih.gov

Methylated Pyridazinones: The incorporation of a methyl group can also have profound effects. A methyl group can enhance lipophilicity, which may improve cell membrane permeability. It can also provide a steric hindrance that influences the molecule's conformation and interaction with its target. Furthermore, a methyl group can block metabolic sites, thereby increasing the compound's half-life. Research on pyridazinone derivatives has explored the impact of methylation on their anti-inflammatory and other biological activities. nih.govresearchgate.net

The combination of both halogen and methyl substituents on the pyridazinone scaffold, as seen in 6-Bromo-4-methylpyridazin-3(2H)-one, represents a rational design approach to create novel chemical entities with potentially enhanced or unique biological profiles.

Rationale for Investigating this compound as a Novel Chemical Entity for Academic Exploration

The investigation of this compound as a novel chemical entity is driven by the promising biological activities associated with its constituent chemical features: the pyridazinone core, a bromo substituent, and a methyl group. While direct research on this specific compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the well-established principles of medicinal chemistry and the known properties of related analogues.

The methyl group at the 4-position further refines the molecule's profile. Its presence can impact the compound's lipophilicity and metabolic stability, and it can also influence the orientation of the molecule within a binding pocket. The specific substitution pattern of 6-bromo and 4-methyl creates a unique chemical entity with a distinct three-dimensional structure and electronic distribution.

Therefore, the academic exploration of this compound is a logical step in the ongoing search for new and improved therapeutic agents. Its synthesis and biological evaluation could lead to the discovery of novel compounds with potential applications in areas such as oncology, infectious diseases, or inflammatory disorders. The study of this compound would also contribute to a deeper understanding of the structure-activity relationships of substituted pyridazinones, providing valuable data for the future design of more potent and selective drug candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

3-bromo-5-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C5H5BrN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9) |

InChI Key |

FRKQWAHKZJGNFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NNC1=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Methylpyridazin 3 2h One and Analogous Pyridazinones

Strategies for the Construction of Pyridazin-3(2H)-one Ring Systems

The formation of the pyridazin-3(2H)-one core is a critical step in the synthesis of its derivatives. This is typically achieved through cyclization reactions of acyclic precursors, followed by an aromatization step to yield the stable pyridazinone ring.

Ring-Closure Reactions Utilizing Suitable Precursors (e.g., Levulinate Esters and Hydrazine (B178648) Derivatives)

A common and effective method for the construction of the pyridazin-3(2H)-one ring involves the condensation of a γ-ketoacid or its ester derivative with a hydrazine derivative. For instance, the reaction of a 4-oxobutanoic acid, an analog of a levulinate ester, with hydrazine hydrate (B1144303) leads to the formation of a 4,5-dihydropyridazin-3(2H)-one intermediate. researchgate.net This cyclization is typically carried out by refluxing the reactants in a suitable solvent such as ethanol. researchgate.net The initial product of this reaction is the non-aromatic, saturated heterocyclic ring system.

A variety of substituted γ-ketoacids can be employed to introduce substituents at different positions of the resulting pyridazinone ring. For example, starting with a 3-substituted 4-oxobutanoic acid would lead to a 4-substituted pyridazinone derivative.

Oxidative Dehydrogenation Techniques for Pyridazinone Aromatization

To obtain the aromatic pyridazin-3(2H)-one ring, the 4,5-dihydropyridazin-3(2H)-one intermediate must undergo oxidative dehydrogenation. This transformation removes two hydrogen atoms from the C4 and C5 positions, introducing a double bond and resulting in the stable aromatic system.

Several oxidizing agents have been successfully employed for this purpose. A widely used method involves the use of bromine in glacial acetic acid. nih.gov The reaction is typically performed by adding a solution of bromine to the dihydropyridazinone in acetic acid at an elevated temperature, followed by refluxing to drive the reaction to completion. nih.gov Other reagents, such as copper(II) chloride and manganese dioxide, have also been reported to effectively facilitate this aromatization step.

Regioselective Functionalization Approaches

The biological activity and physicochemical properties of pyridazinone derivatives are highly dependent on the nature and position of the substituents on the heterocyclic ring. Therefore, the development of regioselective functionalization methods is of paramount importance for the synthesis of target-specific analogs.

Directed Bromination Methodologies at Position 6

The introduction of a bromine atom at the C6 position of the pyridazinone ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents on the ring. For the synthesis of 6-bromo-4-methylpyridazin-3(2H)-one, a plausible strategy involves the bromination of the pre-formed 4-methylpyridazin-3(2H)-one.

While direct bromination of 4-methylpyridazin-3(2H)-one at the C6 position is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on heteroaromatic systems suggest that the C6 position would be susceptible to bromination. The electron-donating effect of the methyl group at C4 and the nitrogen atom at position 2 would activate the ring towards electrophilic attack. In other heterocyclic systems, such as indoles, regioselective bromination at the C6 position has been achieved by introducing electron-withdrawing groups at other positions to direct the incoming electrophile. nih.gov A similar strategy could potentially be employed for pyridazinones, where the reaction conditions, including the choice of brominating agent (e.g., Br2, N-bromosuccinimide) and solvent, would be crucial in controlling the regioselectivity.

Selective Methylation Strategies at Position 4

The introduction of a methyl group at the C4 position of the pyridazinone ring is a key step in the synthesis of this compound. A common approach to achieve this is to start with a precursor that already contains the methyl group at the desired position. For instance, the synthesis can begin with 3-methyl-4-oxobutanoic acid (also known as β-acetylpropionic acid, a derivative of levulinic acid). The condensation of this ketoacid with hydrazine would directly yield 4-methyl-4,5-dihydropyridazin-3(2H)-one, which can then be oxidized to 4-methylpyridazin-3(2H)-one.

Direct methylation of a pre-formed pyridazinone ring at the C4 position is more challenging. While N-methylation of pyridazinones is a well-established reaction, selective C-methylation is less common.

Sequential Introduction of Substituents for Targeted Synthesis

The synthesis of this compound likely proceeds through a sequential introduction of the methyl and bromo substituents. Based on the available synthetic methodologies, the most logical pathway involves a two-step sequence:

Formation of the 4-methylpyridazin-3(2H)-one core: This is achieved by the ring-closure reaction of a 3-methyl-γ-ketoacid with hydrazine, followed by oxidative dehydrogenation of the resulting dihydropyridazinone intermediate.

Regioselective bromination at the C6 position: The 4-methylpyridazin-3(2H)-one intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the C6 position.

This sequential approach allows for the precise placement of both the methyl and bromo groups on the pyridazinone scaffold, leading to the desired this compound.

Derivatization and Further Functionalization Strategies from this compound

The presence of a bromine atom on the pyridazinone ring of this compound offers a versatile handle for a wide array of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties. The reactivity of the bromine center allows for the introduction of diverse functional groups through various synthetic strategies.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 6-position of the pyridazinone ring is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is a cornerstone for the diversification of the this compound scaffold. For example, reactions with substituted phenols or 2-mercaptopyrimidine (B73435) in the presence of a base like sodium hydride or potassium carbonate lead to the formation of new pyridazinone derivatives in high yields. clockss.org Similarly, nitrogen-centered nucleophiles, such as piperidine, pyrrole, and indole (B1671886), can displace the bromine atom to form C-N coupled products. nii.ac.jp These reactions are typically carried out in a polar aprotic solvent like DMF with a base to facilitate the nucleophilic attack. nii.ac.jp The choice of nucleophile and reaction conditions allows for the synthesis of a broad spectrum of substituted pyridazinones.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halo-substituted pyridazinones. researchgate.net These reactions offer a high degree of control and functional group tolerance, making them ideal for complex molecule synthesis.

The Suzuki-Miyaura coupling is a widely employed method for introducing aryl or heteroaryl groups onto the pyridazinone core. fishersci.co.uklibretexts.org This reaction involves the palladium-catalyzed coupling of the bromo-pyridazinone with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. fishersci.co.uklibretexts.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and yield. mdpi.commdpi.com For instance, the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocenylboronic acid has been studied using various palladium catalysts like PdCl2(PPh3)2 and PdCl2dppf. mdpi.com The reaction conditions, including temperature and solvent, can be optimized to control the product distribution and minimize side reactions. mdpi.com The Suzuki-Miyaura reaction has been successfully applied to a variety of halo-pyridazinones to synthesize biaryl and heteroaryl-substituted derivatives. researchgate.netresearchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Pyridazinone Derivatives

| Bromo-Pyridazinone Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferrocenylboronic acid | PdCl2(dppf) | K2CO3 | DMF/H2O | 4-Ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-one | N/A | mdpi.com |

| 6-Iodopyridazin-3(2H)-one | 2-Naphthaleneboronic acid | Pd(PPh3)4 | Na2CO3 | Propylene (B89431) Carbonate | 6-(Naphthalen-2-yl)pyridazin-3(2H)-one | 93 | researchgate.net |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh3)4 | K3PO4 | N/A | Mono- and di-substituted products | 31-51 | nih.gov |

N/A: Data not available in the provided source.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing aryl amines and has been applied to halo-substituted pyridazinone systems. beilstein-journals.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has expanded the scope of this reaction to a wide range of amines and aryl halides, including chloro- and bromo-substituted pyridazinones. wikipedia.orgnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with ligands like Xantphos and BINAP being commonly used. nih.govchemspider.com

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds from bromo-pyridazinones. These methods provide access to a diverse range of substituted pyridazinone derivatives. illinois.eduresearchgate.netnih.govmdpi.comresearchgate.net For example, Stille coupling, which utilizes organotin reagents, and Negishi coupling, which employs organozinc reagents, are alternative strategies for introducing alkyl, alkenyl, and aryl groups. illinois.edumdpi.com The choice of the specific cross-coupling method often depends on the nature of the desired substituent and the functional group tolerance of the reaction. These reactions have significantly broadened the synthetic utility of this compound and its analogs, enabling the creation of complex molecular architectures.

Reaction Optimization and Process Chemistry Considerations for Enhanced Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired products while minimizing waste and cost. In the synthesis of pyridazinone derivatives, several factors can be fine-tuned. For the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a related heterocyclic system, monitoring the reaction by 1H NMR allowed for the optimization of conditions to favor the desired anilide formation over the alternative crotonate. researchgate.net Temperature control was found to be a critical parameter in this process. researchgate.net

In palladium-catalyzed reactions, the choice of catalyst, ligand, base, and solvent significantly impacts the reaction's efficiency. For instance, in Suzuki-Miyaura reactions, the use of highly active catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial. fishersci.co.uk The development of recyclable catalysts, such as those immobilized on ion-exchange resins, offers a greener approach to these transformations. Furthermore, the use of environmentally benign solvents like propylene carbonate is being explored to make these processes more sustainable. researchgate.net For Buchwald-Hartwig aminations, microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and often improved yields. beilstein-journals.org Careful consideration of these parameters is essential for developing robust and scalable synthetic routes to this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 4 Methylpyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Elucidation

No specific ¹H-NMR spectra or tabulated chemical shift data for 6-Bromo-4-methylpyridazin-3(2H)-one were found in the searched literature. This information is critical for identifying the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Assignment

Similarly, experimental ¹³C-NMR data, which is essential for determining the carbon framework of the molecule, remains unavailable in the public domain for this specific compound.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Proximity Information

Advanced 2D-NMR studies, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguously assigning proton and carbon signals and understanding through-bond and through-space correlations. However, no such studies or resulting data for this compound could be retrieved from the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula of a compound. Specific HRMS data for this compound, which would confirm its molecular formula of C₅H₅BrN₂O, was not found.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of how a molecule breaks apart in a mass spectrometer offers valuable confirmation of its structure. No published mass spectra or studies on the fragmentation pathways of this compound were identified during the search.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound and its analogs. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

In a typical pyridazin-3(2H)-one derivative, such as (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, key vibrational bands are observed. researchgate.net The presence of the N-H group is indicated by a band in the range of 3448 cm⁻¹. The C-H aromatic and aliphatic stretches appear around 3059 cm⁻¹ and in the 2922-2854 cm⁻¹ region, respectively. A strong absorption peak corresponding to the C=O (carbonyl) group of the pyridazinone ring is typically found around 1668 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic and aromatic rings give rise to bands in the 1587-1446 cm⁻¹ region. Finally, the C-O stretching vibration is observed at approximately 1271 cm⁻¹.

These characteristic absorption frequencies provide clear evidence for the presence of the core pyridazinone structure and its substituents.

Table 1: Characteristic IR Absorption Frequencies for a Pyridazin-3(2H)-one Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3448 |

| C-H (aromatic) | Stretching | 3059 |

| C-H (aliphatic) | Stretching | 2922-2854 |

| C=O (carbonyl) | Stretching | 1668 |

| C=N / C=C | Stretching | 1587-1446 |

| C-O | Stretching | 1271 |

Data compiled from a study on a pyridazin-3(2H)-one derivative. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to the extent of conjugation. rsc.orglibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy state. libretexts.org The wavelengths at which these absorptions occur are indicative of the energy gaps between electronic orbitals.

For molecules with conjugated π systems, such as this compound and its derivatives, the most common electronic transitions are π → π* and n → π. libretexts.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (e.g., from a nitrogen or oxygen atom) to a π* antibonding orbital. These are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

In a study of a pyridazin-3(2H)-one derivative, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, the experimental UV-Vis spectrum, recorded in ethanol, showed an absorption maximum (λmax) at 304 nm. researchgate.net This absorption is attributed to the π → π* electronic transition within the conjugated system of the molecule. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret the electronic spectra of such compounds, often showing good agreement with experimental data. researchgate.net

The position and intensity of these absorption bands can be influenced by the nature of substituents on the pyridazinone ring and the solvent used for the analysis.

Table 2: UV-Vis Absorption Data for a Pyridazin-3(2H)-one Derivative

| Compound | Solvent | λmax (nm) | Electronic Transition |

| (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one | Ethanol | 304 | π → π* |

Data from a study on a pyridazin-3(2H)-one derivative. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

For instance, the crystal structure of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. The pyridazinone ring in this derivative adopts a slightly distorted conformation. The solid-state structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with X-ray crystallography to compare the gas-phase geometry of a molecule with its solid-state structure. researchgate.net

Application of Spectroscopic Methods in Reaction Monitoring and Mechanistic Investigations (e.g., Deuterium (B1214612) Labeling Experiments)

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and for elucidating their underlying mechanisms. For example, changes in the IR or NMR spectra over time can indicate the consumption of reactants and the formation of products.

Deuterium labeling is a powerful technique used to trace the pathways of atoms during a reaction. chem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule, one can follow the fate of that position in the products using techniques like NMR spectroscopy or mass spectrometry. This provides detailed mechanistic insights that would be difficult to obtain otherwise. researchgate.netresearchgate.netnih.gov

In the context of pyridazinone chemistry, deuterium labeling experiments have been used to understand complex reaction mechanisms. For example, in studies of Suzuki-Miyaura reactions involving 4,5-dibromo-2-methylpyridazin-3(2H)-one, deuterium labeling using deuterated solvents like DMF-d7 or D₂O helped to elucidate the mechanism of hydrodebromination side reactions. mdpi.com These experiments provided evidence for the role of the solvent as a hydrogen (or deuterium) source in these processes. mdpi.com

Pharmacological and Biological Research Perspectives on Pyridazin 3 2h One Scaffolds Bearing Halogen and Methyl Substituents

Investigation of Diverse Pharmacological Activities in Pyridazinone Derivatives

Pyridazinone derivatives are a class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities. sarpublication.comnih.govsarpublication.com The presence of two adjacent nitrogen atoms in the six-membered ring, along with a carbonyl group, imparts unique electronic and structural features that enable interaction with a variety of biological targets. sarpublication.com Researchers have synthesized and evaluated a substantial number of these compounds, revealing their potential as anti-inflammatory, cardiovascular, anticancer, and neuroprotective agents, among others. sarpublication.comnih.govsarpublication.com The functionalization at different positions of the pyridazinone ring is a key strategy to modulate their biological effects. nih.govresearchgate.net

Exploration of Anti-inflammatory Potentials, Including Phosphodiesterase (PDE) Inhibition

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with some compounds showing promise as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to potentially improved gastrointestinal safety profiles. nih.govresearchgate.netnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. nih.gov

One of the primary mechanisms underlying the anti-inflammatory activity of certain pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE4. mdpi.comrsc.orgnih.gov PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger that regulates a wide range of cellular processes, including inflammation. samipubco.comwikipedia.org By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and other inflammatory mediators. rsc.orgwikipedia.org For instance, certain pyridazinone derivatives bearing an indole (B1671886) moiety have demonstrated potent and selective inhibition of the PDE4B isoenzyme, leading to a reduction in the release of inflammatory cytokines and chemokines from human primary macrophages. rsc.orgnih.gov Specifically, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one has shown promising activity in this regard. rsc.orgnih.gov The development of pyridazinone-based PDE4 inhibitors is an active area of research for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govwikipedia.org

Table 1: Selected Pyridazinone Derivatives with Anti-inflammatory and PDE Inhibitory Activity

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Potent and selective inhibitor, reduces pro-inflammatory cytokine production. | rsc.orgnih.gov |

| Pyridazinone derivatives with indole moiety | PDE4 | Potential anti-inflammatory agents for respiratory diseases. | rsc.orgnih.gov |

| Zardaverine | PDE4 | Scaffold reference for anti-osteosarcoma pyridazinone compounds. | mdpi.com |

Research into Cardiovascular System Modulation, Including Vasodilatory Mechanisms

The pyridazinone scaffold is a well-established pharmacophore in the realm of cardiovascular research, with numerous derivatives exhibiting a range of effects on the heart and blood vessels. jchemrev.comtandfonline.com These compounds have been explored for their potential as antihypertensive, inotropic, and antithrombotic agents. sarpublication.comnih.gov The substitution pattern on the pyridazinone ring plays a crucial role in determining the specific cardiovascular activity. jchemrev.com

A significant area of investigation has been the vasodilatory properties of pyridazinone derivatives. sarpublication.comnih.govresearchgate.net Vasodilators are critical in the management of hypertension and other cardiovascular diseases. tandfonline.com Some pyridazinone-based compounds act as direct vasodilators by relaxing vascular smooth muscle. tandfonline.comnih.gov The mechanisms underlying this vasodilation can be multifactorial, including the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cAMP and subsequent vasorelaxation. jchemrev.comnih.gov For example, pimobendan, a benzimidazole-pyridazinone derivative, exhibits both vasodilator and positive inotropic properties. sarpublication.com Other proposed mechanisms include the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum of smooth muscle cells. nih.gov The development of pyridazinone derivatives with potent vasodilatory effects continues to be a promising avenue for novel cardiovascular therapies. researchgate.netnih.gov

Table 2: Examples of Pyridazinone Derivatives with Cardiovascular Activity

| Compound/Derivative Class | Primary Cardiovascular Effect | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Pimobendan | Vasodilator and positive inotrope | PDE3 inhibition | sarpublication.com |

| 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone | Antihypertensive | - | nih.gov |

| TZC-5665 | Negative chronotropic and inotropic effects, increased coronary blood flow | PDE3 inhibition, beta-adrenoceptor blocking activity | nih.gov |

| M-2 (metabolite of TZC-5665) | Potent positive inotropic effect | PDE3 inhibition | nih.gov |

| 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | Antihypertensive and anti-platelet | - | jchemrev.com |

Assessment of Antiproliferative and Related Biological Effects in Cell-Based Assays

The antiproliferative activity of pyridazinone derivatives has been a significant focus of cancer research, with many compounds demonstrating cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov The versatility of the pyridazinone scaffold allows for the design of molecules that can target different pathways involved in cancer cell growth and survival. nih.govresearchgate.net

Cell-based assays are crucial for evaluating the antiproliferative potential of these compounds. nih.govnih.govresearchgate.net Studies have shown that certain pyridazinone derivatives can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. mdpi.comnih.govmdpi.com For instance, novel 3(2H)-pyridazinone derivatives with a piperazinyl linker have exhibited good antiproliferative effects against gastric adenocarcinoma cells (AGS), with some compounds inducing oxidative stress and apoptosis. nih.govnih.gov Furthermore, pyridazinone derivatives have been investigated for their effects on osteosarcoma cells, where they have been shown to decrease cell viability, induce apoptosis, and inhibit cell migration. mdpi.com The mechanisms of action can vary, with some compounds targeting specific enzymes like phosphodiesterases, which are also implicated in cancer cell survival. mdpi.com The ongoing research in this area aims to identify pyridazinone-based compounds with high potency and selectivity against cancer cells, minimizing toxicity to normal cells. nih.govnih.govmdpi.com

Table 3: Antiproliferative Activity of Selected Pyridazinone Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives with piperazinyl linker | Gastric adenocarcinoma (AGS) | Good antiproliferative effects, induction of oxidative stress and apoptosis. | nih.govnih.gov |

| Pyridazinone scaffold-based compounds | Human and murine osteosarcoma cell lines | Cytotoxic effects, proapoptotic, anti-proliferative, and anti-migratory effects. | mdpi.com |

| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives | CCRF-CEM, K562, A549, U2OS | Antiproliferative activity, induction of apoptosis. | mdpi.com |

Inquiry into Acetylcholinesterase (AChE) Enzyme Inhibitory Activity

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has extended to the pyridazinone class of compounds to explore their potential as AChE inhibitors. The structural features of the pyridazinone nucleus can be modified to fit into the active site of the AChE enzyme.

Studies have reported the synthesis and evaluation of novel 3(2H)-pyridazinone-triazole derivatives for their AChE inhibitory activity. Some of these compounds have demonstrated significant inhibitory effects against the AChE enzyme, with their potency influenced by the nature of the substituents on the pyridazinone and triazole rings. For example, the presence of a bromophenyl group at a specific position was found to enhance the inhibitory activity. The development of pyridazinone-based AChE inhibitors represents a promising area for the discovery of new agents for the treatment of neurodegenerative disorders. nih.gov

Table 4: Acetylcholinesterase Inhibitory Activity of Pyridazinone Derivatives

| Derivative Class | Key Structural Feature | AChE Inhibitory Activity | Reference |

|---|---|---|---|

| 3(2H)pyridazinone-triazole derivatives | Bromophenyl substituent | Significant inhibitory effect, with Ki values in the low micromolar range. | |

| Pyridinium salts derived from a pyridazinone precursor | Carbamate and diazinecarboxamide moieties | Progressive, time-dependent inhibition of AChE. | nih.gov |

Examination of Histamine Receptor (e.g., H3R) Antagonism/Inverse Agonism

Histamine receptors, particularly the H3 receptor (H3R), are important targets in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.govyoutube.com The H3R acts as an autoreceptor, regulating the synthesis and release of histamine, as well as a heteroreceptor, modulating the release of other neurotransmitters. youtube.com Antagonists and inverse agonists of the H3R can enhance neurotransmitter release and promote wakefulness. nih.gov

Pyridazinone derivatives have emerged as a novel class of potent and selective H3R antagonists/inverse agonists. nih.govnih.gov Structural modifications of the pyridazinone core, a central phenyl ring, and a linker region have led to the identification of compounds with excellent target potency and favorable pharmacokinetic properties. nih.gov For example, certain pyridazinone derivatives have demonstrated robust wake-promoting activity in preclinical models. nih.gov The exploration of amine-constrained analogs of pyridazinone-based H3R antagonists has also been undertaken to improve their pharmacokinetic profiles. nih.gov This line of research holds promise for the development of new treatments for sleep disorders and cognitive deficits. nih.govyoutube.com

Table 5: Pyridazinone Derivatives as Histamine H3 Receptor Modulators

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyridazin-3-one derivatives | H3R antagonists/inverse agonists | Potent and selective with robust wake-promoting activity in vivo. | nih.gov |

| Amine-constrained pyridazinone analogs | H3R antagonists | Identification of a new class with improved pharmacokinetic profiles. | nih.gov |

Evaluation as Kinase Inhibitors and Other Therapeutic Targets

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govacs.orgthieme-connect.com Consequently, kinase inhibitors have become a major class of targeted therapies. tandfonline.comnih.gov The pyridazinone scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors. nih.govacs.orgnih.gov

Researchers have successfully designed pyridazinone derivatives that target various kinases. For instance, novel pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, which is implicated in cell migration and metastasis in certain cancers. nih.govacs.orgacs.org Starting from a high-throughput screening hit, scaffold hopping and chemical modifications led to compounds with significant antitumor activity. nih.govacs.org Other pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met tyrosine kinase, another important target in oncology. nih.gov Additionally, pyridazinone derivatives have been explored as inhibitors of other therapeutic targets, such as the transient receptor potential canonical 5 (TRPC5) channel, which is involved in renal injury. mdpi.comnih.gov The adaptability of the pyridazinone core continues to make it an attractive starting point for the discovery of new inhibitors for a range of therapeutic targets. nih.govnih.govmdpi.com

Table 6: Pyridazinone Derivatives as Kinase Inhibitors and Targeting Other Proteins

| Compound/Derivative Class | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrido-pyridazinone derivatives | FER tyrosine kinase | Cancer | nih.govacs.orgacs.org |

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met tyrosine kinase | Cancer | nih.gov |

| Pyridazinone derivatives with tetrahydroimidazo[1,2-a]pyrazine scaffold | Transient receptor potential canonical 5 (TRPC5) | Renal injury | nih.gov |

| Pyridazinone derivatives | Cell division cycle 7-related protein kinase (Cdc7) | Inflammation | mdpi.com |

Mechanistic Studies of Biological Actions at a Molecular Level

Understanding the precise mechanisms by which pyridazinone derivatives exert their pharmacological effects is crucial for the development of targeted therapies. Research has delved into the molecular interactions of these compounds to identify their binding partners and the subsequent cellular pathways they modulate.

Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of pyridazinone derivatives are critical determinants of their therapeutic potential and are heavily influenced by the nature and position of their substituents. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, a target for anti-inflammatory drugs, the substitution pattern on the pyridazinone ring is paramount. nih.gov Studies on related pyridazinone compounds have shown that modifications can drastically alter affinity for different receptor or enzyme isoforms. nih.gov For example, in a series of indole-bearing pyridazinones, a 5-methoxyindole (B15748) moiety at the 4-position coupled with a methyl group at the 6-position resulted in a compound with an IC₅₀ of 251 ± 18 nM for the PDE4B isoenzyme, demonstrating a degree of selectivity. nih.gov

The introduction of different halogens at the 5'-position of the indole moiety in these derivatives highlighted the sensitivity of binding affinity to the electronic nature of the substituent, with fluorine being favored over bromine and iodine, which rendered the compounds almost inactive. nih.gov This underscores the importance of specific substituent choices in achieving high-affinity binding. While specific binding affinity data for 6-Bromo-4-methylpyridazin-3(2H)-one is not extensively detailed in the reviewed literature, the principles from related structures suggest that the bromo and methyl groups would significantly contribute to its binding profile for its specific molecular targets.

Table 1: Binding Affinity of a Representative Pyridazinone Derivative

| Compound | Target | Activity |

|---|

Elucidation of Molecular Targets and Pathways

The pyridazinone scaffold has been associated with a multitude of molecular targets, leading to a wide array of biological effects. nih.gov Derivatives have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and various kinases, which are implicated in inflammatory processes. nih.govnih.gov For example, certain pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov

Other identified molecular targets for pyridazinone-based compounds include:

N-formyl peptide receptors (FPR): Some derivatives act as ligands for these receptors, which are involved in modulating leukocyte inflammatory activities. nih.gov

Kinases: Pyridazinone derivatives have been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and cell division cycle 7-related protein kinase (Cdc7). nih.gov

Ion Channels: Potent inhibition of transient receptor potential channel 5 (TrpC5) has also been reported. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): Tricyclic pyridazinones have been evaluated as potential inhibitors of STAT3, a target in cancer and inflammatory diseases. nih.gov

The specific molecular targets of this compound would need to be determined through dedicated screening and mechanistic studies, but the existing research on related compounds provides a strong basis for potential pathways it might influence, particularly those related to inflammation and cell signaling. nih.gov

Structure-Activity Relationship (SAR) Investigations for Optimizing Pharmacological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For pyridazinone derivatives, SAR investigations have been instrumental in optimizing their pharmacological profiles. nih.govnih.gov

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of pyridazinone derivatives is highly dependent on the position and electronic properties of their substituents. The pyridazinone ring itself offers multiple positions (N-2, C-4, C-5, C-6) for structural modification, and each change can significantly impact activity. scholarsresearchlibrary.comresearchgate.net For example, in a study of pyridazinone derivatives as PDE4 inhibitors, moving a substituent on an associated indole moiety from the 5'- to the 6'-position led to a complete loss of activity, highlighting the critical role of substituent placement. nih.gov

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role. nih.gov In one study on PDE4 inhibitors, a fluoro substituent was found to be more favorable for affinity than bromo or iodo substituents, suggesting that the high electronegativity and smaller size of fluorine are beneficial for the specific ligand-protein interaction. nih.gov Similarly, the presence of a hydrogen bond donor at the N-2 position of the pyridazinone ring was found to be optimal for PDE4B affinity, as N-methylated analogues were less potent. nih.gov

The Role of the Bromine Atom in Modulating Biological Activity

For instance, in the development of antibacterial agents, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated, indicating the utility of the bromo-phenyl moiety in achieving biological effects. mdpi.com In the context of pyridazinone derivatives targeting PDE4, while a bromo-substituent was found to be less active than a fluoro-substituent, this is highly target-dependent. nih.gov For other targets, the size and polarizability of the bromine atom might be ideal for fitting into a specific hydrophobic pocket or forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. The precise role of the bromine atom in this compound would depend on its specific molecular target and the nature of the binding pocket.

Impact of the Methyl Group on Receptor Interactions and Selectivity

The addition of a methyl group to a lead compound can have a profound impact on its biological activity. nih.govnih.gov A literature analysis revealed that adding a methyl group can boost activity by a factor of 10 or more in a significant percentage of cases. nih.govnih.gov This enhancement can arise from several factors.

Firstly, the methyl group can fit into a hydrophobic pocket in the protein's binding site, increasing binding affinity through favorable van der Waals interactions. nih.gov Secondly, a methyl group can influence the conformation of the molecule. For example, an ortho-methyl group on an aryl ring can induce a conformational change that pre-organizes the ligand into a more favorable binding geometry. nih.govnih.gov This preorganization can reduce the entropic penalty of binding, leading to a significant improvement in activity. nih.gov

In the context of this compound, the methyl group at the C-4 position could play a crucial role in receptor interactions and selectivity. Its placement could provide a key hydrophobic contact point with the target protein or sterically influence the orientation of the pyridazinone ring within the binding site, thereby enhancing selectivity for a particular receptor or enzyme isoform. For example, in a series of PDE4 inhibitors, a methyl group at the C-6 position of the pyridazinone ring was part of the optimal structure for activity and selectivity. nih.gov

Table 2: Summary of Substituent Effects on Pyridazinone Activity

| Substituent | Position | Potential Impact |

|---|---|---|

| Bromine | C-6 | Alters electronic properties, potential for halogen bonding, influences binding affinity and metabolic stability. |

Drug Discovery and Development Applications of Pyridazinone Core Structures

Role as a Privileged Scaffold in Lead Compound Design and Optimization

The pyridazinone nucleus, and specifically the 6-Bromo-4-methylpyridazin-3(2H)-one variant, serves as an exceptional starting point for the design and optimization of lead compounds in drug discovery. Its ability to act as a bioisostere for other chemical groups and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules are key to its privileged status.

Researchers have successfully utilized the pyridazinone scaffold to generate libraries of compounds for screening against various therapeutic targets. For instance, derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their cardiotonic and vasorelaxant activities. researchgate.net One such derivative, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, demonstrated significant inodilatory and vasorelaxant properties. researchgate.net These studies highlight how the pyridazinone core can be systematically modified to optimize biological activity.

The strategic placement of a bromine atom, as in this compound, provides a reactive handle for further chemical elaboration through cross-coupling reactions, such as the Suzuki reaction. mdpi.com This allows for the introduction of a wide array of substituents at the 6-position, facilitating the exploration of the chemical space around the pyridazinone core and the development of structure-activity relationships (SAR).

Strategies for Derivatization to Enhance Bioactivity and Selectivity

The chemical tractability of the this compound scaffold allows for a multitude of derivatization strategies aimed at enhancing the bioactivity and selectivity of the resulting compounds. The primary sites for modification are the nitrogen atom at the 2-position (N2) and the bromine-bearing carbon at the 6-position (C6).

Alkylation or arylation at the N2 position is a common strategy to introduce diverse functionalities. For example, reacting a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) introduces an ester group, which can be further converted to a hydrazide. nih.gov This hydrazide can then be reacted with various benzaldehydes to generate a series of benzalhydrazone derivatives, expanding the chemical diversity of the initial scaffold. nih.gov

The bromine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups, which can significantly influence the pharmacological profile of the molecule. For instance, the Suzuki coupling reaction has been employed to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives from a brominated precursor. mdpi.com This approach allows for the systematic variation of substituents to probe interactions with the target protein and optimize for potency and selectivity.

Below is a table summarizing common derivatization strategies for the pyridazinone core:

| Position for Derivatization | Reaction Type | Reagents and Conditions | Purpose of Derivatization |

| N2 | Alkylation | Alkyl halides (e.g., ethyl bromoacetate), base (e.g., K2CO3), solvent (e.g., acetone), reflux. nih.gov | Introduce side chains to modulate solubility, metabolic stability, and target engagement. |

| N2 | Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303), ethanol, room temperature. nih.gov | Create a reactive handle for further conjugation or library synthesis. |

| C6 (via Bromo) | Suzuki Coupling | Aryl boronic acids, Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4), solvent (e.g., 1,4-dioxane/water). mdpi.com | Introduce aromatic or heteroaromatic moieties to enhance target binding and explore SAR. |

| C6 (via Bromo) | Other Cross-Coupling | Various organometallic reagents (e.g., organozinc, organotin). | Access a wider range of substituents for comprehensive SAR studies. |

Development of Novel Chemical Probes and Tool Compounds for Biological Research

The adaptable nature of the this compound scaffold makes it a valuable building block for the creation of chemical probes and tool compounds. These specialized molecules are essential for dissecting biological pathways and validating novel drug targets. By incorporating reporter groups, such as fluorescent tags or biotin, onto the pyridazinone core, researchers can create probes for use in a variety of biological assays, including fluorescence microscopy and affinity purification.

While direct examples of chemical probes derived from this compound are not extensively documented in the provided search results, the synthetic methodologies described for its derivatization are directly applicable to probe development. For example, the N2-hydrazide intermediate could be coupled with a fluorescent dye to create a probe for tracking the subcellular localization of a target protein.

Furthermore, the development of potent and selective inhibitors based on the pyridazinone scaffold, such as those targeting enzymes like FabG, can provide valuable tool compounds for studying the role of these enzymes in both normal and disease states. nih.gov The synthesis of a series of analogs with varying potencies allows for the establishment of a clear link between target inhibition and the observed biological effect, a critical aspect of target validation. The straightforward synthesis of quinoline (B57606) derivatives, which can act as kinase inhibitors, further illustrates the utility of such heterocyclic motifs in creating tool compounds for cancer research and beyond. mdpi.com

Conclusion and Future Directions in 6 Bromo 4 Methylpyridazin 3 2h One Research

Summary of Current Research Trajectories and Knowledge Gaps Pertaining to 6-Bromo-4-methylpyridazin-3(2H)-one

A comprehensive review of the existing scientific literature reveals a significant knowledge gap concerning this compound. There are currently no well-established research trajectories dedicated specifically to this compound. The majority of available research focuses on the broader family of pyridazinone derivatives, which are recognized for their diverse pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities. sarpublication.comjchemrev.comnih.govresearchgate.net

The primary knowledge gap is the absence of fundamental data for this compound. This includes:

Validated Synthetic Routes: While general methods for pyridazinone synthesis exist, specific, optimized, and high-yield protocols for this compound are not documented.

Chemical Reactivity: The influence of the bromo and methyl substituents on the reactivity of the pyridazinone ring is largely unexplored. There is a lack of studies on its participation in key organic reactions.

Spectroscopic and Physicochemical Profile: A complete and validated set of spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties is not available in the public domain, which hinders its identification and characterization.

Biological Activity: There is a dearth of information regarding its biological effects. Its potential as a therapeutic agent or its role in biological processes remains unknown, in stark contrast to the extensive investigation of other pyridazinone analogues. researchgate.netresearchgate.net

Identification of Promising Avenues for Future Academic Inquiry

The existing knowledge gaps surrounding this compound present numerous opportunities for future academic and industrial research. The following avenues are identified as particularly promising:

Synthetic Chemistry Exploration: A primary focus should be the development and optimization of synthetic pathways to this compound. This could involve the cyclization of appropriate keto acids with hydrazine (B178648), followed by bromination. researchgate.net Furthermore, its role as a synthetic intermediate is a key area for investigation. The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which could be used to generate a library of novel 6-aryl or 6-heteroaryl-4-methylpyridazin-3(2H)-one derivatives. mdpi.com

Pharmacological Screening and Drug Discovery: Given the well-documented biological activities of the pyridazinone core, a systematic biological evaluation of this compound is warranted. researchgate.netnih.gov Promising areas for screening include:

Anticancer Activity: Many pyridazinone derivatives have shown potent anti-proliferative effects against various cancer cell lines. nih.govacs.org

Anti-inflammatory Effects: The scaffold is present in known phosphodiesterase 4 (PDE4) inhibitors, which are targets for inflammatory diseases. nih.gov

Cardiovascular Applications: Compounds like Pimobendan and Levosimendan demonstrate the utility of the pyridazinone structure in developing cardiotonic agents. scholarsresearchlibrary.com

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues and subsequent biological testing would enable crucial SAR studies. Such research would elucidate the specific contributions of the 4-methyl and 6-bromo substituents to any observed biological activity, providing a rational basis for the design of more potent and selective compounds.

Potential for Methodological Advancements to Further Elucidate the Compound's Chemical and Biological Profile

Advances in analytical and computational techniques offer powerful tools to accelerate the characterization of this compound.

Advanced Spectroscopic and Crystallographic Analysis: A thorough characterization using modern 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction (if suitable crystals can be obtained) would provide definitive structural confirmation and a solid foundation for all other studies.

Computational and Theoretical Chemistry: Methodologies such as Density Functional Theory (DFT) can be employed to predict the compound's geometric and electronic properties, molecular orbitals (HOMO-LUMO), and reactivity. gsconlinepress.comresearchgate.net These computational insights can help rationalize its chemical behavior and predict its potential in areas like materials science (e.g., as a corrosion inhibitor). researchgate.net DFT modeling has been successfully used to study the reaction mechanisms of related bromo-pyridazinones in Suzuki-Miyaura reactions. mdpi.com

In Silico Biological Screening: Before embarking on extensive and costly in vitro screening, molecular docking studies can be performed to predict the binding affinity of this compound against a wide range of known biological targets. nih.govnih.gov This computational approach can prioritize experimental assays and provide hypotheses about its mechanism of action. High-throughput screening technologies could then be used to rapidly test the compound against large libraries of biological targets to uncover novel activities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | Inferred |

| Molecular Weight | 189.01 g/mol | Inferred |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Note: This table reflects the significant lack of experimentally determined data for this specific compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-4-methylpyridazin-3(2H)-one, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of 4-methylpyridazin-3(2H)-one using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). Purification is achieved via recrystallization from ethanol or column chromatography (hexane:ethyl acetate gradients) . For optimization, monitor reaction progress using TLC (mobile phase: hexane:ethyl acetate, 2:1) and adjust stoichiometry to minimize side products like di-brominated derivatives.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselective bromination by analyzing shifts in aromatic protons (e.g., downfield shifts for protons adjacent to Br) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 203.98 for CHBrNO).

- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming the pyridazinone ring conformation .

Advanced Research Questions

Q. How do substituent effects on the pyridazinone ring influence reactivity and biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups at position 4) and testing their bioactivity. For instance, phenyl or methoxy groups at position 2 enhance solubility but may reduce binding affinity to target enzymes. Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental IC values in enzyme inhibition assays .

Q. How can contradictions in reported reaction yields for bromination be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. Design controlled experiments using anhydrous solvents and quantify intermediates via HPLC. For example, if competing pathways yield 6-bromo vs. 5-bromo isomers, employ H NMR to track regioselectivity and optimize reaction time/temperature .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .

- Kinetic Assays : Measure enzyme inhibition (e.g., IC for PDE inhibitors) under varied pH and cofactor conditions to elucidate mechanistic nuances .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.